Emicymarin

描述

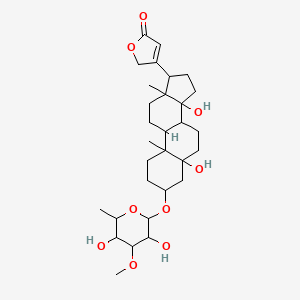

Emicymarin (CID 10575) is a natural compound identified for its ability to enhance apolipoprotein A-I (ApoA-I) transcription in HepG2 cells. It belongs to the cardiac glycoside class and shares structural similarities with cymarin, another cardiac glycoside. This compound’s molecular formula is C₃₀H₄₆O₉, with a complex structure featuring a steroidal core, a sugar moiety, and a furanone ring .

This compound’s pharmacological significance lies in its 77% increase in ApoA-I transcription at concentrations of 18–45 μM, outperforming many structurally related compounds . This effect is linked to its interaction with bromodomain-containing protein 4 (BRD4), a epigenetic regulator implicated in lipid metabolism .

属性

分子式 |

C30H46O9 |

|---|---|

分子量 |

550.7 g/mol |

IUPAC 名称 |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |

InChI 键 |

MABTYQWWFMMYTE-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |

同义词 |

emicymarin |

产品来源 |

United States |

准备方法

合成路线和反应条件

艾米西马林的合成通常涉及将蛇根木碱用合适的糖供体进行糖基化。反应条件通常包括使用路易斯酸催化剂来促进糖基化过程。 反应在无水溶剂如二氯甲烷中于低温下进行,以确保高产率和选择性 .

工业生产方法

艾米西马林的工业生产涉及从天然来源中提取该化合物,特别是属于夹竹桃科的植物。 提取过程包括溶剂提取,然后进行色谱纯化,以分离纯形式的艾米西马林 .

化学反应分析

反应类型

艾米西马林经历了几种类型的化学反应,包括:

氧化: 艾米西马林可以被氧化形成各种氧化衍生物。

还原: 艾米西马林的还原可以导致形成还原糖苷。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要生成物

科学研究应用

艾米西马林具有广泛的科学研究应用:

化学: 用作研究糖基化反应和酶抑制的模型化合物。

生物学: 由于其抑制钠钾ATP酶的能力,它被用于细胞离子转运机制的研究。

医学: 研究其在治疗心力衰竭和其他心血管疾病中的潜在治疗效果。

作用机制

艾米西马林主要通过抑制钠钾ATP酶来发挥其作用。这种抑制导致细胞内钠离子水平升高,进而通过钠钙交换器影响钙离子浓度。 由此产生的细胞内钙离子浓度升高增强了心脏收缩力,使艾米西马林成为一种有效的强心剂 .

相似化合物的比较

Cymarin

- Structural Similarity : Emicymarin is a direct structural analog of cymarin, sharing a steroidal backbone and sugar moiety.

- Functional Comparison: Cymarin increases ApoA-I transcription by 37% at 50 μM , whereas this compound achieves a 77% increase at 18–45 μM . The enhanced efficacy of this compound may arise from differences in its furanone ring or sugar group, which could improve target binding .

Eriodictyol

- Structural Similarity: Eriodictyol is a flavonoid analog of hesperetin, with a hydroxyl group substitution enhancing its bioactivity.

- This compound’s 77% efficacy highlights the advantage of steroidal glycosides over flavonoids in ApoA-I modulation .

Equilenin

- Structural Similarity : A steroid derivative with a planar aromatic ring system.

- Functional Comparison :

Comparison with Functionally Similar Compounds

9(S)-HOTrE

- Functional Similarity : Both compounds enhance ApoA-I via BRD4 inhibition.

- This compound’s higher efficacy (77%) and structural stability make it a more viable candidate .

RVX208 (BET Inhibitor)

- Functional Similarity : RVX208, a synthetic BET inhibitor, shows dose-dependent ApoA-I increases.

- Key Differences: RVX208 requires nanomolar concentrations but has off-target effects on PPARα . this compound’s natural origin and specificity for BRD4 reduce toxicity risks .

Data Table: Comparative Analysis of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。